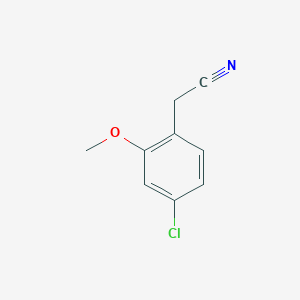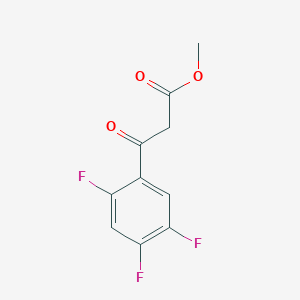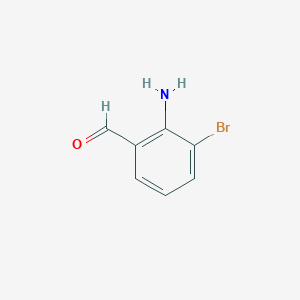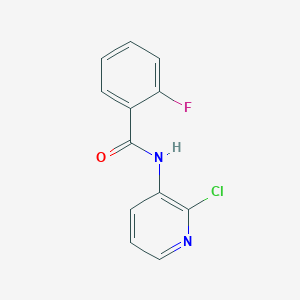
3-(2-Fluorobenzoylamino)-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorobenzoylamino)-2-chloropyridine, also known as FBCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FBCP belongs to the class of heterocyclic compounds and is a derivative of pyridine.
Aplicaciones Científicas De Investigación
3-(2-Fluorobenzoylamino)-2-chloropyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-Fluorobenzoylamino)-2-chloropyridine has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
The exact mechanism of action of 3-(2-Fluorobenzoylamino)-2-chloropyridine is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, which is a process of programmed cell death. 3-(2-Fluorobenzoylamino)-2-chloropyridine has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. Moreover, 3-(2-Fluorobenzoylamino)-2-chloropyridine has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication.
Efectos Bioquímicos Y Fisiológicos
3-(2-Fluorobenzoylamino)-2-chloropyridine has been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for the development of anticancer drugs. However, further studies are required to determine its long-term effects on human health. 3-(2-Fluorobenzoylamino)-2-chloropyridine has also been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(2-Fluorobenzoylamino)-2-chloropyridine in lab experiments is its high potency and selectivity towards cancer cells. Moreover, 3-(2-Fluorobenzoylamino)-2-chloropyridine is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of using 3-(2-Fluorobenzoylamino)-2-chloropyridine in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 3-(2-Fluorobenzoylamino)-2-chloropyridine. One of the potential directions is to study its mechanism of action in more detail to identify its molecular targets. Moreover, further studies are required to determine its long-term effects on human health. 3-(2-Fluorobenzoylamino)-2-chloropyridine can also be modified to improve its solubility and pharmacokinetic properties, which can enhance its therapeutic potential. Additionally, 3-(2-Fluorobenzoylamino)-2-chloropyridine can be used as a lead compound for the development of novel anticancer and anti-inflammatory drugs.
Propiedades
Número CAS |
126921-76-4 |
|---|---|
Nombre del producto |
3-(2-Fluorobenzoylamino)-2-chloropyridine |
Fórmula molecular |
C12H8ClFN2O |
Peso molecular |
250.65 g/mol |
Nombre IUPAC |
N-(2-chloropyridin-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C12H8ClFN2O/c13-11-10(6-3-7-15-11)16-12(17)8-4-1-2-5-9(8)14/h1-7H,(H,16,17) |
Clave InChI |
GISCBMCKWGYCGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)F |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)F |
Sinónimos |
3-(2-fluorobenzoylamino)-2-chloropyridine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




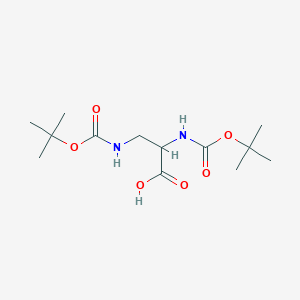
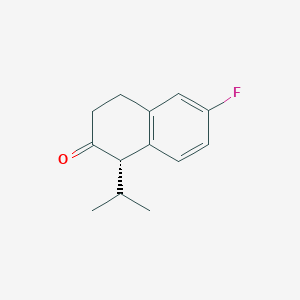
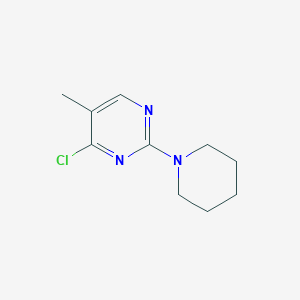

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)
